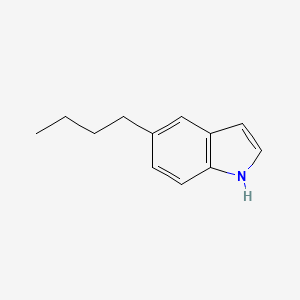

5-丁基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

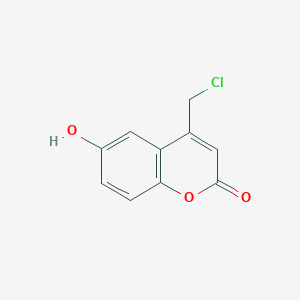

描述

5-butyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

Indole derivatives are synthesized through various methods. One common approach starts from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . The Fischer indole synthesis is another common method used for the synthesis of indole derivatives .Molecular Structure Analysis

The molecular structure of 5-butyl-1H-indole is similar to other indole derivatives. It contains a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Various methods have been developed for the catalytic arylation reactions of substituted hydrazines, several of which could in principle be applied to indole synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-butyl-1H-indole are similar to other indole derivatives. They are crystalline and colorless in nature with specific odors . The exact properties of 5-butyl-1H-indole could not be found in the search results.科学研究应用

合成与功能化

5-丁基-1H-吲哚,一种吲哚核衍生物,在生物活性化合物的合成和功能化中起着至关重要的作用。吲哚核是广泛的天然和非天然化合物中不可或缺的一部分,其中像费希尔吲哚合成和较新的钯催化反应等经典方法在合成过程中具有重要意义。这些方法对于高效、低浪费地生产精细化学品、药物中间体和活性成分至关重要(Cacchi & Fabrizi, 2005)。

有机催化烷基化

在另一种方法中,使用手性胺催化剂对吲哚与α、β-不饱和醛进行胺催化的烷基化。这种方法包括设计一种新的手性胺催化剂,它允许各种吲哚体系与一系列不饱和醛进行共轭加成,展示了吲哚衍生物在合成具有生物医学意义的分子中的多功能性(Austin & MacMillan, 2002)。

新型杂化支架

最近的研究集中于创建新型基于吲哚的杂化支架,例如具有 N-(取代苯基)丁酰胺的恶二唑支架。这些分子显示出作为脲酶抑制剂的潜力,表明吲哚衍生物在治疗剂设计中的应用范围(Nazir et al., 2018)。

合成中的离子液体

在双吲哚基甲烷的合成中使用离子液体(如 1-丁基-3-甲基咪唑四氟硼酸盐)展示了在涉及吲哚衍生物的合成中采用的环保高效方法。这些离子液体可以循环利用,强调了化学合成中的可持续实践(Yadav et al., 2003)。

吲哚合成分类

吲哚合成方法的分类也是一个感兴趣的领域,其中开发了一个框架来对吲哚合成的各种方法进行分类。这种分类有助于理解吲哚合成策略的历史和现状,有助于开发新方法(Taber & Tirunahari, 2011)。

作用机制

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They show high-affinity binding to many receptors, which makes them useful in developing new therapeutic agents .

安全和危害

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .

属性

IUPAC Name |

5-butyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-4-10-5-6-12-11(9-10)7-8-13-12/h5-9,13H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXMJHGFWZIZBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2585736.png)

![2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2585741.png)

![Sodium 2-[6-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2585742.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2585745.png)

![N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2585748.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2585751.png)

![3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2585752.png)